4-(Azepan-4-ylamino)butan-1-ol
Description
Properties
Molecular Formula |
C10H22N2O |
|---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
4-(azepan-4-ylamino)butan-1-ol |
InChI |
InChI=1S/C10H22N2O/c13-9-2-1-7-12-10-4-3-6-11-8-5-10/h10-13H,1-9H2 |
InChI Key |
YLNXGHQEXWEUEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCNC1)NCCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs of 4-(azepan-4-ylamino)butan-1-ol, highlighting substituent differences and their implications:
Physicochemical Properties
- Lipophilicity: The azepane ring in the target compound likely increases lipophilicity compared to smaller amines (e.g., piperidine or dimethylamino derivatives). However, 4-(n-heptyloxy)butan-1-ol exhibits even higher lipophilicity due to its long alkyl chain .
- Solubility: Compounds with hydrophilic substituents, such as 4-((2-(2-methoxyethoxy)ethyl)amino)butan-1-ol, may have better aqueous solubility than the target compound .
- Boiling Points: Tertiary amines like 4-(dimethylamino)butan-1-ol are liquids (b.p. 188°C), whereas bulkier analogs (e.g., azepane derivatives) may exist as solids, though data are lacking .
Key Differentiators of this compound
- Amine Position: The 4-position substitution on butan-1-ol may optimize spatial orientation for target engagement, unlike 1-azepanyl derivatives (e.g., 4-(1-azepanyl)-1-butanol in ).
- Safety Profile: Unlike nitroso-containing analogs, the absence of reactive groups in the target compound suggests lower carcinogenic risk .
Preparation Methods
Halogenated Precursors and Amine Coupling
A widely adopted method for analogous compounds involves reacting halogenated alcohols with amines. For example, 4-chloro-1-butanol has been coupled with isopropylamine under basic conditions to yield 4-isopropylamino-1-butanol. Extending this to this compound would require substituting isopropylamine with azepan-4-amine.
Key Reaction Parameters
-
Molar Ratios : A 10:1 excess of azepan-4-amine to 4-chloro-1-butanol ensures complete substitution.
-
Solvent Selection : Polar aprotic solvents like acetonitrile or ethanol enhance nucleophilicity.
-
Temperature : Reactions proceed optimally at 30–90°C, with higher temperatures accelerating kinetics but risking side products.
Example Protocol
Intermediate Bromination
Patents describe brominating tetrahydrofuran (THF) with HBr/acetic acid to form 4-bromo-1-acetoxyl butane, which is subsequently aminated. Adapting this for azepan-4-ylamino derivatives:
-
Bromination : THF reacts with 33% HBr/acetic acid at 0–30°C to yield 4-bromo-1-acetoxyl butane (87–89°C distillation fraction).
-
Amination : React the bromide with azepan-4-amine in dichloromethane or acetonitrile at 0–50°C.
-
Hydrolysis : Cleave the acetate group using NaOH/ethanol to obtain the final alcohol.
Advantages : Mild conditions (0–50°C), high yields (>80%), and scalability.
Reductive Amination Approaches
Ketone-Amine Condensation
Reductive amination of 4-aminobutanol with azepan-4-one offers a stereoselective route, mirroring the synthesis of 4-isopropylamino-1-butanol from acetone and 4-aminobutanol.
Procedure :
-
Condense 4-aminobutanol with azepan-4-one in ethanol under reflux.
-
Reduce the imine intermediate using hydrogen gas (2–3 atm) and platinum oxide catalyst.
-
Isolate the product via filtration and vacuum distillation.
Challenges : High-pressure equipment and costly catalysts limit industrial feasibility.
Borohydride-Mediated Reduction
Sodium borohydride in methanol can reduce the imine formed between 4-aminobutanol and azepan-4-one at ambient conditions, avoiding high-pressure systems:
-
Stir equimolar 4-aminobutanol and azepan-4-one in methanol.
-
Add NaBH₄ portionwise at 0°C.
-
Acidify with HCl, extract, and neutralize to isolate the product.
Novel Intermediate-Driven Synthesis
4-(Azepan-4-ylamino)-1-acetoxyl butane
Patent highlights the utility of acetyl-protected intermediates for streamlined synthesis. For this compound:
-
Acetylation : Protect 4-bromo-1-butanol with acetic anhydride to form 4-bromo-1-acetoxyl butane.
-
Amination : React with azepan-4-amine in acetonitrile at 30°C.
-
Deprotection : Hydrolyze the acetate using NaOH/ethanol, yielding the target alcohol.
Yield Optimization :
Analytical and Purification Techniques
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
